1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one
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Overview
Description
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate , is a synthetic compound with the chemical formula C₁₄H₁₅FN₂O₂. Let’s break down its structure:
Core Structure: The compound features a tetrahydroindole ring system fused with a phenylbutanone moiety.
Functional Groups: It contains a fluorine atom (F) at position 8 of the indole ring and a phenyl group (C₆H₅) attached to the butanone side chain.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Other Routes:
- Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of oxindole derivatives.
Reduction: Reduction of the carbonyl group in the butanone side chain may occur.
Substitution: Substitution reactions at the fluorine position are possible.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may interact with biological targets, affecting cellular processes.
Chemical Biology: Investigations into its reactivity and interactions provide insights into chemical mechanisms.
Mechanism of Action
- The precise mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes.
- Molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H21FN2O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H21FN2O/c22-16-9-10-19-17(13-16)18-14-24(12-11-20(18)23-19)21(25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-10,13,23H,4,7-8,11-12,14H2 |
InChI Key |
VYHSWSHGBIRCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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